2-(6-chloro-1H-indol-1-yl)-N-cyclopropylacetamide
Description
Chemical Structure and Synthesis
2-(6-Chloro-1H-indol-1-yl)-N-cyclopropylacetamide (molecular formula: C₁₃H₁₃ClN₂O) is a synthetic compound featuring a 6-chloro-substituted indole core linked to an N-cyclopropylacetamide group. The indole moiety, a bicyclic aromatic system, is substituted with chlorine at the 6-position, while the acetamide side chain incorporates a cyclopropyl ring, which may enhance metabolic stability and influence pharmacokinetic properties .
The synthesis of this compound involves coupling reactions between indole derivatives and cyclopropylamine precursors. For instance, describes a modified procedure using indomethacin and CDI (1,1'-carbonyldiimidazole) in THF to generate structurally related N-cyclopropylacetamide derivatives.
Physicochemical Properties
Key properties include:
- Molecular Weight: 260.71 g/mol.
- Functional Groups: Chloroindole (electron-withdrawing group), cyclopropylacetamide (rigid, lipophilic moiety).
- Potential Reactivity: The acetamide group participates in hydrogen bonding, while the cyclopropyl ring may confer steric hindrance, affecting binding to biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-10-2-1-9-5-6-16(12(9)7-10)8-13(17)15-11-3-4-11/h1-2,5-7,11H,3-4,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJKVMHAODQCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-cyclopropylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated indole is acylated with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-indol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(6-chloro-1H-indol-1-yl)-N-cyclopropylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[2-(6-Fluoro-1H-Indol-1-yl)ethyl]-2-(1-Methyl-1H-Indol-3-yl)acetamide
- Structural Differences : Fluorine replaces chlorine at the 6-position; additional methyl group on the second indole ring.
- Biological Activity : Demonstrates potent anticancer activity against MCF-7 breast cancer cells (IC₅₀ ≈ 2 µg/mL) and enhanced antibacterial efficacy against Staphylococcus aureus compared to standard antibiotics .
- Key Contrast : Fluorine’s smaller atomic radius and higher electronegativity may improve membrane permeability but reduce halogen bonding compared to chlorine.
N-[3-(Acetylamino)Phenyl]-2-(6-Bromo-1H-Indol-1-yl)Acetamide
- Structural Differences: Bromine replaces chlorine; acetylamino-phenyl group added.
- Biological Activity : Exhibits antimicrobial properties, likely due to bromine’s stronger van der Waals interactions with hydrophobic enzyme pockets .
- Key Contrast : Bromine’s larger size enhances binding affinity but may increase molecular weight and reduce solubility.
Cyclopropyl-Containing Analogues
2-Chloro-N-(1-Cyano-1-Methylethyl)-N-Cyclopropylacetamide
- Structural Differences: Cyano and methyl groups replace the indole core.
- Applications : Used in agrochemicals; the cyclopropyl group enhances stability against metabolic degradation .
- Key Contrast: Lack of indole reduces aromatic interactions but increases flexibility for target engagement in non-medicinal applications.
N-[2-(6-Chloro-1H-Indol-1-yl)Ethyl]Cyclopropanecarboxamide
- Structural Differences : Cyclopropanecarboxamide replaces cyclopropylacetamide.
- Key Contrast : Carboxamide’s hydrogen-bonding capacity differs from acetamide, altering target selectivity.
Complex Hybrid Structures
2-[4-(Acetylamino)-1H-Indol-1-yl]-N-[2-(6-Chloro-1H-Indol-1-yl)Ethyl]Acetamide
- Structural Differences : Dual indole cores linked via ethyl-acetamide.
- Biological Activity : Broad-spectrum activity (anticancer, anti-inflammatory) attributed to synergistic interactions between indole moieties .
- Key Contrast : Increased molecular complexity enhances potency but may limit bioavailability.
Comparative Data Table
Biological Activity
The compound 2-(6-chloro-1H-indol-1-yl)-N-cyclopropylacetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
The structural features of this compound suggest potential interactions with various biological targets. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which may enhance its binding affinity to proteins. The cyclopropylacetamide group may contribute to the compound's lipophilicity and overall pharmacokinetic properties.
Research indicates that the compound may exhibit activity through several mechanisms, including:
- Inhibition of Kinases : The compound has been evaluated for its inhibitory effects on various kinases, particularly phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cell signaling pathways related to cancer and metabolic diseases. Selective inhibition of PI3K-C2α has been noted, providing a potential therapeutic avenue for conditions such as cancer .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially making it useful in treating infections caused by resistant strains of bacteria.
Interaction with Biological Targets
The interaction profile of this compound includes:
- Electrostatic Interactions : These interactions are significant for binding affinity, particularly with charged residues in target proteins.
- Hydrophobic Interactions : The indole structure allows for favorable interactions with hydrophobic pockets in proteins, enhancing binding stability .
Case Study 1: Inhibition of PI3K-C2α
A study investigated the structure-activity relationship (SAR) of similar compounds to assess their inhibitory effects on PI3K-C2α. The findings revealed that modifications to the indole and cyclopropyl groups significantly affected potency. For instance, substituting the indole nitrogen with different heterocycles resulted in varied IC50 values, highlighting the importance of structural optimization for enhanced activity .
| Compound Variant | IC50 (μM) | Notes |
|---|---|---|
| Original Compound | 0.83 | Baseline activity |
| Variant A | 0.40 | Improved potency |
| Variant B | 2.4 | Reduced potency |
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of the compound against various bacterial strains. The results indicated that at certain concentrations, it effectively inhibited growth, suggesting a potential role as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-(6-chloro-1H-indol-1-yl)-N-cyclopropylacetamide?
The synthesis typically involves coupling 6-chloroindole derivatives with cyclopropanecarboxylic acid precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under inert atmosphere (e.g., nitrogen) to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials or by-products .
- Yield optimization : Adjust reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 for indole:cyclopropyl precursor) to enhance efficiency .
Q. How is the structural integrity of this compound confirmed?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR validate the indole C6-chloro substitution, cyclopropyl amide linkage, and absence of protonation anomalies .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 240.68 (calculated for C₁₃H₁₃ClN₂O) .
- X-ray crystallography : Resolves stereoelectronic effects of the cyclopropyl group and indole orientation, if single crystals are obtainable .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in biological activity data for this compound?
Discrepancies in activity (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Purity issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ATP concentrations in enzymatic assays to reduce variability .
- Target promiscuity : Perform off-target screening using proteome-wide affinity chromatography or thermal shift assays .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Introduce substituents at the indole C3 position (e.g., methyl, fluoro) to assess steric/electronic effects on binding .
- Cyclopropyl ring variations : Replace cyclopropane with spirocyclic or bicyclic groups to probe conformational flexibility .
- Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with residues in target proteins (e.g., kinases, GPCRs) .
Q. What methodologies are suitable for investigating the compound’s pharmacokinetic (PK) properties?
- Solubility : Measure logP values via shake-flask method (octanol/water) to predict membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction, critical for dose-response modeling .
Q. How can researchers address conflicting data in target identification studies?
- Chemical proteomics : Employ photoaffinity labeling with a biotinylated analog followed by streptavidin pull-down and LC-MS/MS for target ID .
- CRISPR-Cas9 knockout : Validate candidate targets by correlating gene knockout with loss of compound activity in cellular assays .
Methodological and Analytical Considerations
Q. What analytical techniques are recommended for validating synthetic intermediates?
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
- HPLC-DAD : Monitor reaction progress with a C18 column (λ = 254 nm) and compare retention times to authentic standards .
Q. How should researchers optimize reaction pathways to minimize by-products?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .
- In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect intermediates and adjust conditions dynamically .
Q. What strategies mitigate toxicity concerns in early-stage development?
- In silico toxicity prediction : Use tools like Derek Nexus or ProTox-II to flag potential hepatotoxicity or genotoxicity .
- In vitro assays : Screen for hERG inhibition (patch-clamp) and mitochondrial toxicity (Seahorse assay) to prioritize analogs .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
